Phosphate de pipéraquine

Vue d'ensemble

Description

Le phosphate de pipéraquine est un médicament antipaludique qui a été synthétisé pour la première fois dans les années 1960. C'est un composé bisquinoléique largement utilisé en Chine et en Indochine pour la prophylaxie et le traitement du paludisme. Le this compound est connu pour sa lente absorption et sa longue demi-vie biologique, ce qui en fait un médicament partenaire efficace dans les thérapies combinées avec les dérivés de l'artémisinine .

Applications De Recherche Scientifique

Piperaquine phosphate has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of analytical methods.

Biology: In biological research, piperaquine phosphate is used to study the mechanisms of antimalarial activity and resistance.

Medicine: Clinically, it is used in combination therapies for the treatment of uncomplicated and severe malaria.

Industry: In the pharmaceutical industry, piperaquine phosphate is used in the formulation of antimalarial drugs

Mécanisme D'action

Target of Action

Piperaquine phosphate primarily targets the Plasmodium falciparum parasite , which is responsible for causing malaria . The compound specifically inhibits the parasite’s haem detoxification pathway .

Mode of Action

The mode of action of Piperaquine phosphate is thought to be similar to that of Chloroquine . It is believed to function by accumulating in the parasite’s digestive vacuole and interfering with the detoxification of heme into hemozoin . The exact mechanism of piperaquine phosphate’s inhibition of the haem detoxification pathway is still unknown .

Biochemical Pathways

Piperaquine phosphate affects the biochemical pathway responsible for the detoxification of heme into hemozoin within the Plasmodium falciparum parasite . By inhibiting this pathway, Piperaquine phosphate disrupts the parasite’s ability to detoxify heme, leading to its death .

Pharmacokinetics

Piperaquine phosphate is characterized by slow oral absorption, exhibiting multiple peaks in its plasma concentration curve suggestive of enterohepatic recycling occurring alongside the absorption process . It is described by a three-compartment disposition model with flexible absorption . Body weight significantly influences clearance and volume parameters, resulting in lower Piperaquine exposures in small children compared to larger children and adults .

Result of Action

The result of Piperaquine phosphate’s action is the death of the Plasmodium falciparum parasite . By disrupting the detoxification of host heme, Piperaquine phosphate kills the parasites, thereby stopping the infection and allowing the person to recover .

Action Environment

The action, efficacy, and stability of Piperaquine phosphate can be influenced by various environmental factors. For instance, resistance to Piperaquine phosphate has been increasingly reported since 2010, particularly in Southeast Asia . Furthermore, the pharmacokinetics of Piperaquine phosphate, including its absorption and clearance, can be affected by the patient’s body weight .

Analyse Biochimique

Biochemical Properties

Piperaquine phosphate plays a significant role in biochemical reactions, particularly in the context of malaria treatment. It interacts with various enzymes and proteins within the Plasmodium falciparum parasite, the causative agent of malaria . The nature of these interactions primarily involves the inhibition of the parasite’s haem detoxification pathway .

Cellular Effects

Piperaquine phosphate has profound effects on the cells of the Plasmodium falciparum parasite. It influences cell function by inhibiting the parasite’s haem detoxification pathway . This inhibition disrupts the parasite’s metabolic processes, leading to its eventual death .

Molecular Mechanism

The molecular mechanism of action of Piperaquine phosphate is thought to be similar to that of Chloroquine . It is believed to function by accumulating in the parasite’s digestive vacuole and interfering with the detoxification of heme into hemozoin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Piperaquine phosphate have been observed to change over time. The drug exhibits a long elimination half-life of approximately 30 days . This prolonged activity allows for sustained therapeutic effects against the malaria parasite .

Dosage Effects in Animal Models

The effects of Piperaquine phosphate vary with different dosages in animal models. Lower piperaquine exposures were observed in small children (<25 kg) compared to larger children and adults (≥25 kg) after administration of the manufacturers’ currently recommended dose regimens .

Metabolic Pathways

Piperaquine phosphate is involved in several metabolic pathways. It undergoes N-dealkylation, separating its aliphatic bridge from one of the nitrogen-containing rings . The resulting aldehyde is then oxidized to a carboxylic acid to form the primary metabolite .

Transport and Distribution

Piperaquine phosphate is thought to distribute into a central compartment with an apparent volume of 26.7 L/kg, and two peripheral compartments with apparent volumes of 76.8 L/kg and 617 L/kg . These combine for a total volume of distribution of 720.5 L/kg .

Subcellular Localization

The subcellular localization of Piperaquine phosphate is primarily within the digestive vacuole of the Plasmodium falciparum parasite . Here, it interferes with the detoxification of heme, disrupting the parasite’s metabolic processes and leading to its death .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le phosphate de pipéraquine peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la 4,7-dichloroquinoléine avec la pipérazine pour former de la bisquinoléine. Les conditions réactionnelles impliquent généralement le chauffage des réactifs dans un solvant approprié tel que l'éthanol ou le méthanol .

Méthodes de production industrielle : La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend la purification du produit final par des techniques de recristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Le phosphate de pipéraquine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courantes :

Oxydation : Le this compound peut être oxydé en utilisant des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium en milieu acide.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent souvent des réactifs nucléophiles tels que des amines ou des thiols.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, tels que des composés hydroxylés ou alkylés .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence en chimie analytique pour le développement et la validation de méthodes analytiques.

Biologie : En recherche biologique, le this compound est utilisé pour étudier les mécanismes de l'activité antipaludique et de la résistance.

Médecine : Cliniquement, il est utilisé dans les thérapies combinées pour le traitement du paludisme non compliqué et grave.

Industrie : Dans l'industrie pharmaceutique, le this compound est utilisé dans la formulation de médicaments antipaludiques

5. Mécanisme d'action

Le this compound exerce ses effets antipaludiques en s'accumulant dans la vacuole digestive du parasite Plasmodium. Il interfère avec la détoxification de l'hème en hémozoïne, conduisant à l'accumulation d'hème toxique et à la mort subséquente du parasite. Les cibles moléculaires comprennent la voie de détoxification de l'hème et la vacuole digestive du parasite .

Comparaison Avec Des Composés Similaires

Le phosphate de pipéraquine est structurellement similaire à d'autres médicaments antipaludiques tels que la chloroquine et l'amodiaquine. il a une demi-vie plus longue et une meilleure tolérance que la chloroquine. Contrairement à la chloroquine, le this compound est utilisé dans les thérapies combinées pour réduire le risque de développement de résistance .

Composés similaires :

- Chloroquine

- Amodiaquine

- Mefloquine

- Primaquine

Les propriétés uniques du this compound, telles que sa longue demi-vie et son efficacité dans les thérapies combinées, en font un composé précieux dans la lutte contre le paludisme.

Propriétés

IUPAC Name |

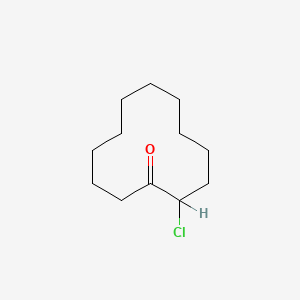

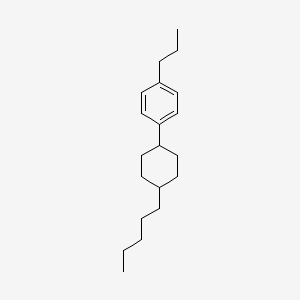

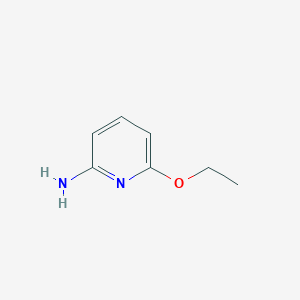

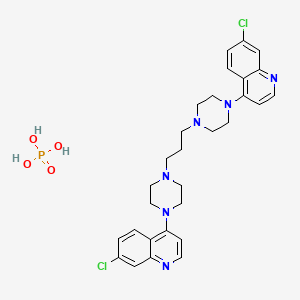

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32Cl2N6.H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-5(2,3)4/h2-9,20-21H,1,10-19H2;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATNPMSTHHZOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35Cl2N6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601006108 | |

| Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85547-56-4 | |

| Record name | Piperaquine phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85547-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperaquine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085547564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAQUINE PHOSPHATE (1:1) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A17BAT3GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Piperaquine phosphate against malaria?

A1: While the exact mechanism is still under investigation, Piperaquine phosphate, a bisquinoline antimalarial drug, is believed to exert its action by interfering with the parasite's heme detoxification pathway. [, , ] Malaria parasites degrade hemoglobin for nutrients, releasing heme as a byproduct. Piperaquine phosphate is thought to inhibit the parasite's ability to convert toxic free heme into non-toxic hemozoin, leading to parasite death. []

Q2: How does Piperaquine phosphate differ in its action from dihydroartemisinin, a common partner drug?

A2: Dihydroartemisinin, an artemisinin derivative, acts more rapidly against malaria parasites, primarily targeting those in the early stages of infection. [] Piperaquine phosphate, with its longer half-life, provides a sustained antimalarial effect, eliminating parasites that may persist after the initial dihydroartemisinin treatment. This complementary action makes their combination highly effective. [, ]

Q3: What is the molecular formula and weight of Piperaquine phosphate?

A3: Piperaquine phosphate has a molecular formula of C29H32Cl2N6O8P2 and a molecular weight of 707.5 g/mol. []

Q4: How does the presence of food affect the oral bioavailability of Piperaquine phosphate?

A4: Studies indicate that the bioavailability of Piperaquine phosphate is significantly enhanced when administered with a moderate-fat meal. [] This improved absorption in the presence of food is likely due to increased solubility of this lipophilic drug.

Q5: What is the stability profile of Piperaquine phosphate under various storage conditions?

A5: Research on Dihydroartemisinin Piperaquine phosphate tablets highlights the stability of these formulations. [] The specific excipients used, including starch, dextrin, and sodium carboxymethyl starch, contribute to maintaining the drug's stability and preventing discoloration over extended periods. []

Q6: What is the typical elimination half-life of Piperaquine phosphate in humans?

A6: Piperaquine phosphate is known for its long elimination half-life, typically ranging from 11 to 23 days in healthy individuals. [] This extended half-life contributes to its prolonged antimalarial effect and suitability for use in combination therapies.

Q7: Does Piperaquine phosphate exhibit accumulation upon repeated dosing?

A7: Yes, Piperaquine phosphate shows a 3- to 7-fold accumulation in plasma following multiple doses. [] This accumulation is an important consideration for dosage regimens, especially in long-term prophylaxis or treatment.

Q8: What are the standard in vivo models used to assess the antimalarial efficacy of Piperaquine phosphate?

A8: The efficacy of Piperaquine phosphate has been extensively evaluated in murine models infected with Plasmodium berghei. [, , ] Researchers use this model to determine parasite clearance times, recrudescence rates, and assess the synergistic effects of Piperaquine phosphate when combined with other antimalarials like dihydroartemisinin.

Q9: Has the efficacy of Piperaquine phosphate been established in clinical trials for uncomplicated malaria?

A9: Yes, numerous clinical trials have demonstrated the efficacy of Piperaquine phosphate, particularly in combination with dihydroartemisinin, for treating uncomplicated malaria caused by Plasmodium falciparum. [, , , ] These studies have consistently shown high cure rates, rapid parasite clearance, and favorable safety profiles.

Q10: Has resistance to Piperaquine phosphate been observed in Plasmodium falciparum?

A10: While Piperaquine phosphate has been effective, studies have reported the emergence of resistance in some regions, particularly in Southeast Asia. [] This highlights the importance of continued surveillance and the need for new antimalarial drugs or strategies to combat emerging resistance.

Q11: What analytical techniques are commonly employed to quantify Piperaquine phosphate in biological samples?

A11: High-performance liquid chromatography (HPLC) coupled with various detection methods, particularly UV detection, is widely used for the quantification of Piperaquine phosphate in plasma samples. [, , , , , , , ] These methods are sensitive, specific, and allow for accurate determination of drug levels in pharmacokinetic studies.

Q12: Have there been efforts to develop and validate rapid screening methods for Piperaquine phosphate in pharmaceutical formulations?

A12: Yes, researchers have successfully transferred thin-layer chromatography (TLC) screening methods, commonly used for detecting counterfeit pharmaceuticals, to quantitative high-performance TLC (HPTLC)-densitometry methods for Piperaquine phosphate. [] This advancement allows for more rapid and cost-effective quality control analysis of Piperaquine phosphate-containing medications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.